molecular formula C13H17NO2 B12940149 (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol

(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B12940149
M. Wt: 219.28 g/mol
InChI Key: HIIBCHACTSWZEH-JTQLQIEISA-N
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Description

(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 7-position of the indole ring, along with a propan-2-ol side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

    Functional Group Introduction: The methoxy and methyl groups are introduced at the 5 and 7 positions of the indole ring, respectively, through selective substitution reactions.

    Side Chain Attachment: The propan-2-ol side chain is attached to the indole core via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease processes.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(5-Methoxy-1H-indol-1-yl)propan-2-ol: Lacks the methyl group at the 7-position.

    (S)-1-(7-Methyl-1H-indol-1-yl)propan-2-ol: Lacks the methoxy group at the 5-position.

    (S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)ethanol: Has an ethanol side chain instead of propan-2-ol.

Uniqueness

(S)-1-(5-Methoxy-7-methyl-1H-indol-1-yl)propan-2-ol is unique due to the specific combination of functional groups and the propan-2-ol side chain, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(2S)-1-(5-methoxy-7-methylindol-1-yl)propan-2-ol

InChI

InChI=1S/C13H17NO2/c1-9-6-12(16-3)7-11-4-5-14(13(9)11)8-10(2)15/h4-7,10,15H,8H2,1-3H3/t10-/m0/s1

InChI Key

HIIBCHACTSWZEH-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=CC2=C1N(C=C2)C[C@H](C)O)OC

Canonical SMILES

CC1=CC(=CC2=C1N(C=C2)CC(C)O)OC

Origin of Product

United States

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